Tetrazole, 1-(2-chlorophenyl)-5-(4-pyridyl)-
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Overview
Description
4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a chlorophenyl group attached to the tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide to form the tetrazole ring, followed by coupling with a pyridine derivative under catalytic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]benzene
- 4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]thiophene
- 4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]furan
Uniqueness
4-[1-(2-chlorophenyl)-1,2,3,4-tetrazol-5-yl]pyridine is unique due to the presence of both a pyridine and a tetrazole ring, which confer distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H8ClN5 |
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Molecular Weight |
257.68 g/mol |
IUPAC Name |
4-[1-(2-chlorophenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C12H8ClN5/c13-10-3-1-2-4-11(10)18-12(15-16-17-18)9-5-7-14-8-6-9/h1-8H |
InChI Key |
TVCMWAFUSMFXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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